

# Independent Replication of CuATSM Preclinical Efficacy in ALS Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical findings for **CuATSM** (diacetylbis(N(4)-methylthiosemicarbazonato) copper II), a promising therapeutic candidate for Amyotrophic Lateral Sclerosis (ALS). A pivotal aspect of preclinical research is the independent replication of findings, a challenge that has historically plagued the ALS field. Notably, the ALS Therapy Development Institute (ALS TDI), after over 15 years of failing to reproduce promising results for other compounds, successfully replicated the efficacy of **CuATSM** in a rigorous, standardized study.[1][2][3][4] This guide summarizes the quantitative data from this independent replication and other key preclinical studies, details the experimental methodologies, and visualizes the proposed mechanisms and workflows.

#### **Quantitative Data Summary**

The therapeutic potential of **CuATSM** has been primarily evaluated in transgenic mouse models expressing mutant human superoxide dismutase 1 (SOD1), a common model for familial ALS.[5] The following tables summarize the key findings from the independent replication study conducted by the ALS TDI and compare them with other significant preclinical investigations.

Table 1: Effect of CuATSM on Disease Onset and Progression in SOD1 G93A Mice



| Study                                        | Mouse<br>Model          | Treatment<br>Group               | Control<br>Group  | Delay in<br>Onset of<br>Paresis<br>(days) | Slowing of Disease Progressio n (Neurologic al Score) |
|----------------------------------------------|-------------------------|----------------------------------|-------------------|-------------------------------------------|-------------------------------------------------------|
| ALS TDI Replication (Vieira et al., 2017)[6] | B6SJL-SOD1<br>G93A/1Gur | 30 mg/kg/day<br>CuATSM<br>(n=32) | Vehicle<br>(n=30) | 6 (p=0.01)                                | Statistically significant 7-day right shift (slowing) |
| Soon et al.,<br>2011[7]                      | SOD1 G93A<br>(low copy) | 30 mg/kg/day<br>CuATSM           | Vehicle           | Significant<br>delay                      | Significant<br>slowing of<br>motor<br>impairment      |

Table 2: Effect of CuATSM on Survival and Body Weight in SOD1 G93A Mice



| Study                                                 | Mouse<br>Model          | Treatment<br>Group               | Control<br>Group  | Median<br>Survival<br>Extension<br>(days)                            | Effect on<br>Body<br>Weight                                                         |
|-------------------------------------------------------|-------------------------|----------------------------------|-------------------|----------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| ALS TDI<br>Replication<br>(Vieira et al.,<br>2017)[6] | B6SJL-SOD1<br>G93A/1Gur | 30 mg/kg/day<br>CuATSM<br>(n=32) | Vehicle<br>(n=30) | 6 (not statistically significant, p=0.15); 10 days in males (p=0.07) | Treated mice weighed ~0.7g more than vehicle-treated mice of the same age (p=0.023) |
| Hilton et al.,<br>2021[8]                             | SOD1 G93A<br>(C57BL/6)  | 60 mg/kg/day<br>CuATSM           | Vehicle           | 17 (9% increase, p<0.001)                                            | Delayed<br>weight loss                                                              |
| Williams et al., 2016[2]                              | SOD1 G93A<br>xCCS       | CuATSM                           | Untreated         | Extended<br>survival by an<br>average of 18<br>months                | N/A                                                                                 |

### **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the independent replication study by the ALS Therapy Development Institute (Vieira et al., 2017).[6]

#### **Animal Model and Study Design**

- Animal Model: B6SJL-Tg(SOD1\*G93A)1Gur/J transgenic mice, a widely used and aggressive model of ALS.
- Study Design: A standardized, litter-matched, and gender-balanced efficacy study. At 50 days of age, mice were assigned to either the CuATSM treatment group or a vehicle control group. The groups were balanced for gender (16 males and 16 females per group) and body weight. Observers were blinded to the treatment allocation.



#### **Drug Administration**

- Formulation: **CuATSM** was suspended in a vehicle of 0.5% methylcellulose and 0.4% Tween 80 in phosphate-buffered saline (PBS). The unmetallated ATSM was suspended in the same vehicle.
- Dosing: Mice in the treatment group received a daily oral gavage of 30 mg/kg CuATSM. The control group received the vehicle solution.

### **Neurological Scoring**

- Method: A five-point observational scoring system, termed "NeuroScore," was used to assess hindlimb function, as hindlimb deficits are the earliest neurological signs in this mouse model.[9]
- Scoring:
  - 0: Normal, asymptomatic.
  - 1: Onset of paresis (slight paralysis) in one hindlimb.
  - 2: Paresis in both hindlimbs.
  - 3: Inability to right itself within 10 seconds when placed on its side.
  - 4: Moribund state due to paralysis.
- Frequency: Neurological scoring was performed daily.

#### **Survival Analysis**

- Endpoint: The primary survival endpoint was defined as the inability of the mouse to right itself within 10 seconds of being placed on its side (NeuroScore of 3).
- Euthanasia: Mice reaching the end-stage of the disease were euthanized via CO2 inhalation.

#### **Body Weight Measurement**

Frequency: Body weight was measured and recorded daily.



Analysis: Longitudinal analysis of body weight over time was performed to assess the impact
of the treatment on weight maintenance, a key indicator of overall health in this disease
model.

# Mandatory Visualizations Experimental Workflow



Click to download full resolution via product page

Caption: Experimental workflow of the ALS TDI independent replication study.



#### **Proposed Signaling Pathway of CuATSM**



Click to download full resolution via product page

Caption: Proposed signaling pathway for the therapeutic effects of **CuATSM**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. researchgate.net [researchgate.net]
- 2. Copper delivery to the CNS by CuATSM effectively treats motor neuron disease in SOD(G93A) mice co-expressing the Copper-Chaperone-for-SOD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blog: Drugs ALS TDI Has Validated, Part 1: Copper ATSM | ALS TDI [als.net]
- 4. Clinical Trials Collaborative Medicinal Development [colmeddev.com]
- 5. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond [mdpi.com]
- 6. CuATSM efficacy is independently replicated in a SOD1 mouse model of ALS while unmetallated ATSM therapy fails to reveal benefits PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CuATSM improves motor function and extends survival but is not tolerated at a high dose in SOD1G93A mice with a C57BL/6 background PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Quick Phenotypic Neurological Scoring System for Evaluating Disease Progression in the SOD1-G93A Mouse Model of ALS PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Replication of CuATSM Preclinical Efficacy in ALS Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583960#independent-replication-of-cuatsmpreclinical-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com